molecular formula C18H18N2O2 B5475191 1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B5475191
M. Wt: 294.3 g/mol
InChI Key: ULMFHQFGLJRRKF-UHFFFAOYSA-N
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Description

1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a pyrazole ring substituted with hydroxyphenyl and methylphenyl groups

Preparation Methods

The synthesis of 1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxyacetophenone with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with similar compounds such as:

The unique combination of hydroxyphenyl and methylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[5-(3-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-6-8-14(9-7-12)18-11-17(19-20(18)13(2)21)15-4-3-5-16(22)10-15/h3-10,18,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMFHQFGLJRRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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